molecular formula C15H15NO5 B5741696 dimethyl 4-(3-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 4-(3-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B5741696
M. Wt: 289.28 g/mol
InChI Key: XZGZIJXESVPCQI-UHFFFAOYSA-N
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Description

Dimethyl 4-(3-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as rosmarinic acid dimethyl ester (RADE), is a natural compound found in various plants, including rosemary, sage, and lemon balm. RADE has been studied extensively due to its potential therapeutic effects, including antioxidant, anti-inflammatory, and anti-cancer properties.

Mechanism of Action

The mechanism of action of RADE is not fully understood, but it is believed to work through multiple pathways. RADE has been shown to inhibit the activity of various enzymes involved in inflammation and oxidative stress, including cyclooxygenase and lipoxygenase. Additionally, RADE has been shown to activate various antioxidant pathways in the body, including the Nrf2 pathway.
Biochemical and Physiological Effects:
RADE has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. Additionally, RADE has been shown to have neuroprotective effects, which can help protect the brain from damage caused by oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

RADE has several advantages for lab experiments, including its natural origin, low toxicity, and availability. However, RADE also has some limitations, including its low solubility in water and potential instability under certain conditions.

Future Directions

There are several future directions for research on RADE. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of RADE and its potential interactions with other compounds. Finally, there is a need for more studies on the safety and toxicity of RADE, particularly in humans.

Synthesis Methods

RADE can be synthesized through the esterification of dimethyl 4-(3-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate acid with methanol and sulfuric acid. The reaction is typically carried out under reflux conditions for several hours, followed by purification using column chromatography. The synthesized compound can be characterized using various analytical techniques, including NMR and mass spectrometry.

Scientific Research Applications

RADE has been studied extensively for its potential therapeutic effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage caused by free radicals. RADE has also been shown to have anti-inflammatory effects, which can help reduce inflammation in the body. Additionally, RADE has been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

dimethyl 4-(3-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c1-20-14(18)11-7-16-8-12(15(19)21-2)13(11)9-4-3-5-10(17)6-9/h3-8,13,16-17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGZIJXESVPCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC=C(C1C2=CC(=CC=C2)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 4-(3-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

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